molecular formula C12H6Cl3FN2O B3042932 N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide CAS No. 680217-80-5

N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide

Cat. No. B3042932
CAS RN: 680217-80-5
M. Wt: 319.5 g/mol
InChI Key: OJACDXTWGSRXKW-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, and often requires knowledge of organic chemistry .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can involve predicting possible reactions, or it could involve experimental work to see how the compound reacts under various conditions .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Scientific Research Applications

Chemical Properties and Applications

N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide is a compound that falls within a class of biologically important molecules with potential applications as herbicidal, pesticidal, or fungicidal agents. These compounds, including N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, exhibit properties such as planar molecular structure and intermolecular hydrogen bonding, which are significant for their biological activity. Studies on similar compounds have shed light on their potential uses in various biological applications (Jethmalani et al., 1996).

Synthesis and Structural Analysis

The synthesis of related compounds has been a subject of significant research. For example, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, a derivative, was synthesized with an overall yield of about 71%, showcasing the feasibility of producing these compounds in a laboratory setting (Zhou Yan-feng, 2007). Another study detailed the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, indicating the potential for diverse chemical modifications and adaptations for specific applications (Wang et al., 2006).

Radiotracer Development for PET Imaging

Significant research has also been conducted in the development of radiotracers for positron emission tomography (PET) imaging. Compounds like [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide have shown promise in this area, with high tumor uptake and rapid body clearance via predominantly renal excretion. These attributes make them suitable for preclinical studies and potential clinical trials to assess the responsiveness of therapeutic agents, particularly in the context of melanoma (Greguric et al., 2009).

Molecular Structure and Spectroscopic Investigation

The molecular structure and spectroscopic investigation of related compounds have been a focus in several studies. For example, research on (E)-1-(2,4-Dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one provided insights into the molecular structure, HOMO-LUMO, and spectroscopic properties, which are critical for understanding the chemical behavior and potential applications of these compounds (Adole et al., 2020).

Safety and Hazards

This involves understanding the toxicity of the compound, as well as how to handle it safely. This information is often available in a Material Safety Data Sheet .

properties

IUPAC Name

2,6-dichloro-N-(4-chlorophenyl)-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3FN2O/c13-6-1-3-7(4-2-6)17-12(19)8-5-9(16)11(15)18-10(8)14/h1-5H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJACDXTWGSRXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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